molecular formula C19H13ClF2N4OS B2992049 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide CAS No. 894046-97-0

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide

Cat. No. B2992049
CAS RN: 894046-97-0
M. Wt: 418.85
InChI Key: OGINMUQYRYEKKZ-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[3,2-b][1,2,4]triazol. It has shown promising anticancer activity against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. It has also shown superior Top1 inhibitory activity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, 2D NMR, and LC-MS .


Molecular Structure Analysis

The molecular structure of similar compounds was determined by 1H NMR, 13C NMR, and X-ray analysis .


Chemical Reactions Analysis

The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . The latter sulphides were cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .

Scientific Research Applications

Antiviral Activity

Compounds with a similar structure to the one have shown potential as antiviral agents . For example, Taribavirin, a triazole-based drug, is an active agent against a number of DNA and RNA viruses. It is indicated for severe respiratory syncytial virus (RSV) infection, hepatitis C infection, and other viral infections like the West Nile virus and dengue fever .

Anti-Inflammatory Activity

Indole derivatives, which share a similar structure with the compound , have shown anti-inflammatory activity . This makes them potentially useful in the treatment of diseases characterized by inflammation.

Anticancer Activity

The compound has shown promising anticancer activity against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. This suggests that it could be developed into a novel anticancer drug.

Anti-HIV Activity

Compounds with a similar structure have been proven as treatment for HIV-1 . The viral enzymes, reverse transcriptase (RT), integrase (IN), and protease (PR) are all good drug targets .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

Indole derivatives have also shown antimicrobial activity , which means they could be used to develop new antibiotics to treat bacterial infections.

Antitubercular Activity

Compounds with a similar structure have shown activity against Mycobacterium tuberculosis , suggesting potential for the treatment of tuberculosis.

Antimalarial Activity

Indole derivatives have demonstrated antimalarial activity , indicating potential use in the treatment of malaria.

Future Directions

The compound and its derivatives have shown promising anticancer and antibacterial activities . Future research could focus on exploring these activities further and developing more potent derivatives.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N4OS/c20-13-4-1-11(2-5-13)17-24-19-26(25-17)14(10-28-19)7-8-23-18(27)12-3-6-15(21)16(22)9-12/h1-6,9-10H,7-8H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGINMUQYRYEKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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